Tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate
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Overview
Description
Tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a bromine atom, a cyclopropyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate protecting group. The process may include the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the reaction of a suitable diene with sulfur sources.
Bromination: The thiophene ring is then brominated at the desired position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclopropyl Group Reactions: The cyclopropyl group can undergo ring-opening reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted thiophenes and carbamates.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced thiophene derivatives and deprotected amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The tert-butyl carbamate group is a common protecting group for amines in organic synthesis.
Biology and Medicine:
Drug Development: The compound’s derivatives may have potential as pharmaceutical agents due to their unique structural features.
Biological Probes: It can be used in the development of probes for studying biological processes.
Industry:
Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate would depend on its specific application
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
- Tert-butyl N-(4-bromobutyl)carbamate
- Tert-butyl N-(5-bromopentyl)carbamate
- Tert-butyl N-(4-bromo-2-thienyl)carbamate
Comparison:
- Structural Differences: The presence of different substituents (e.g., cyclopropyl vs. butyl or pentyl groups) can significantly impact the compound’s reactivity and applications.
- Unique Features: The cyclopropyl group in tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate provides unique steric and electronic properties that can influence its behavior in chemical reactions and biological systems.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-9-6-8(13)10(17-9)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMWEBJMEVZMDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(S1)C2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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